molecular formula C72H48N6Ru+2 B1249775 Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(2+)

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(2+)

Cat. No.: B1249775
M. Wt: 1098.3 g/mol
InChI Key: SWLIDTNABLVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) is a ruthenium coordination entity consisting of ruthenium(II) bound to three 4,7-diphenyl-1,10-phenanthroline units. It has a role as a fluorochrome.

Scientific Research Applications

1. Solid-State Light-Emitting Electrochemical Cell

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) has been utilized in the development of solid-state light-emitting electrochemical cells. These cells, made using a simple microwave-assisted synthesis, demonstrate high power efficiency and significantly longer lifetimes compared to cells using other ruthenium complexes (Bolink et al., 2006).

2. Chemiluminescence Reagent

The compound serves as a potential chemiluminescence reagent in acidic aqueous solutions. It generally produces more intense chemiluminescence but is less stable in its oxidised form compared to similar complexes (McDermott et al., 2009).

3. Polarized Luminescence in Ultrathin Films

Ordered ultrathin films containing this ruthenium complex have shown well-defined polarized red luminescence, highlighting its potential in advanced material applications (Yan et al., 2009).

4. Phosphorescence Biosensors

Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) chloride's optical properties, such as saturation intensity and photobleaching lifetime, are key in designing oxygen-sensitive optodes for enzymatic biosensors (Pieper et al., 2007).

5. Solid-State Electrogenerated Chemiluminescence

The ruthenium complex has been used in the fabrication of solid-state electrogenerated chemiluminescence (ECL) systems, which are more active electrochemically and produce strong, stable ECL signals in both alkaline and acidic conditions (Chen et al., 2009).

6. Luminescence Quenching in Quantum Dot Adducts

The interaction between this ruthenium complex and CdTe nanocrystal quantum dots leads to luminescence quenching, which can be attributed to energy or electron transfer, suggesting applications in nanotechnology (Amelia et al., 2011).

7. Dye-Sensitized Solar Cells

It has been synthesized and used as a photosensitizer for dye-sensitized solar cells (DSSCs), showing significant influence on the performance of photovoltaics based on semiconductor type (Erten‐Ela et al., 2014).

8. Two-Photon Fluorescence

The compound exhibits two-photon absorption characteristics, making it suitable for applications in advanced imaging techniques (Kawamata et al., 2002).

9. Optical Oxygen Sensing

Used in optical oxygen sensors, it shows strong and stable emission when exposed to oxygen, demonstrating fast response times and enhanced photostability, vital for environmental monitoring (LeeSang-Kyung et al., 2001).

10. Electrochemiluminescence for Sensing Applications

The immobilization of the complex on carbon fiber electrodes has led to efficient electrochemiluminescence, useful for detecting very low concentrations of substances like phenol (Liu et al., 2010).

Properties

Molecular Formula

C72H48N6Ru+2

Molecular Weight

1098.3 g/mol

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;ruthenium(2+)

InChI

InChI=1S/3C24H16N2.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+2

InChI Key

SWLIDTNABLVSBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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